molecular formula C7H7BrN2O2 B1270525 3-Bromo-4-methyl-5-nitroaniline CAS No. 62827-39-8

3-Bromo-4-methyl-5-nitroaniline

Cat. No.: B1270525
CAS No.: 62827-39-8
M. Wt: 231.05 g/mol
InChI Key: FJRVWYCECCQKPB-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitroaniline (CAS: 62827-39-8) is a halogenated aromatic amine with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . This compound features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 4, and a nitro group at position 5, with an amine group (-NH₂) at position 1 (see Figure 1). It is commonly used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyestuffs due to its electron-withdrawing nitro and bromine groups, which enhance electrophilic substitution reactivity .

Properties

IUPAC Name

3-bromo-4-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVWYCECCQKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356557
Record name 3-bromo-4-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62827-39-8
Record name 3-bromo-4-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-Bromo-4-methyl-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the bromine atom can be involved in substitution reactions. These interactions can affect molecular targets and pathways, leading to various chemical and biological effects .

Comparison with Similar Compounds

Key Properties:

  • Purity : Available at ≥95% purity (e.g., Macklin catalog) .
  • Safety : Requires precautions such as avoiding heat sources and ignition (P210) and keeping away from children (P102) .
  • Synonyms: Includes 5-amino-1-bromo-2-methyl-3-nitrobenzene and MFCD01464017 .

Comparison with Similar Compounds

The structural and functional similarities of 3-bromo-4-methyl-5-nitroaniline to other brominated nitroanilines and methyl-substituted anilines are critical for understanding its reactivity and applications. Below is a detailed comparison:

Structural Isomers and Positional Variants

Table 1: Comparison of Brominated Methyl-Nitroanilines

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Differences
This compound 62827-39-8 C₇H₇BrN₂O₂ Br (3), CH₃ (4), NO₂ (5) 231.05 Reference compound
5-Bromo-2-methyl-3-nitroaniline 1000342-34-6 C₇H₇BrN₂O₂ Br (5), CH₃ (2), NO₂ (3) 231.05 Higher steric hindrance at position 2; reduced solubility
2-Bromo-4-methyl-5-nitroaniline 102153-48-0 C₇H₇BrN₂O₂ Br (2), CH₃ (4), NO₂ (5) 231.05 Electron-donating CH₃ at para to Br may alter reactivity in coupling reactions
4-Bromo-2-methyl-6-nitroaniline 5228-61-5 C₇H₇BrN₂O₂ Br (4), CH₃ (2), NO₂ (6) 231.05 Nitro group at position 6 increases planarity, affecting crystallinity

Key Findings :

  • Positional changes of substituents significantly alter steric and electronic properties. For example, the nitro group at position 5 in the reference compound enhances resonance stabilization compared to position 6 in 4-bromo-2-methyl-6-nitroaniline .
  • 2-Bromo-4-methyl-5-nitroaniline exhibits lower thermal stability due to the proximity of Br and CH₃ groups .

Derivatives with Nitro Groups

Table 2: Nitro-Substituted Bromoanilines

Compound Name CAS Number Molecular Formula Key Groups Melting Point (°C) Applications
This compound 62827-39-8 C₇H₇BrN₂O₂ Br, CH₃, NO₂ Not reported Pharmaceutical intermediates
2-Bromo-5-nitroaniline 10403-47-1 C₆H₅BrN₂O₂ Br (2), NO₂ (5) 137–141 Dye synthesis
4-Bromo-2-nitroaniline 875-51-4 C₆H₅BrN₂O₂ Br (4), NO₂ (2) Not reported Catalyst in cross-coupling reactions

Key Findings :

  • The absence of a methyl group in 2-bromo-5-nitroaniline reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution .
  • 4-Bromo-2-nitroaniline’s nitro group at position 2 deactivates the ring, slowing electrophilic attacks compared to the reference compound .

Halogen-Substituted Derivatives

Table 3: Fluoro- and Trifluoromethyl Analogues

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Unique Properties
3-Bromo-4-fluoroaniline 656-64-4 C₇H₇BrFN Br (3), F (4) 204.04 Enhanced lipophilicity for CNS drug candidates
3-Bromo-4-(trifluoromethoxy)aniline 191602-54-7 C₈H₇BrF₃NO Br (3), OCF₃ (4) 270.05 Improved metabolic stability in agrochemicals
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN Br (4), F (5), CH₃ (2) 204.04 Used in PET radiotracer synthesis

Key Findings :

  • Fluorine substitution increases electronegativity and bioavailability. For instance, 3-bromo-4-fluoroaniline’s fluorine atom enhances binding to biological targets .
  • Trifluoromethoxy groups in 3-bromo-4-(trifluoromethoxy)aniline improve resistance to oxidative degradation .

Biological Activity

3-Bromo-4-methyl-5-nitroaniline is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, drawing on a range of scientific studies and data.

Chemical Structure and Properties

This compound belongs to the class of nitroanilines, characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline structure. Its chemical formula is C7_7H8_8BrN3_3O2_2, and it exhibits unique reactivity due to the interplay between electron-withdrawing and electron-donating groups.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial32 µg/mL
Bacillus subtilisAntibacterial16 µg/mL
Candida albicansAntifungal64 µg/mL
Aspergillus nigerAntifungal128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines, which may have implications for treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates and potentially leading to oxidative stress .
  • Apoptosis Induction : It has been observed to induce apoptosis in certain cell types by activating caspase enzymes, which are crucial for programmed cell death .
  • Gene Expression Modulation : The compound affects gene expression by interacting with transcription factors, altering cellular responses .

Toxicity and Safety Considerations

While this compound shows promise in various biological applications, safety data indicate potential toxicity. It is reported to be harmful to aquatic organisms and may cause skin irritation upon contact . Therefore, appropriate safety measures should be implemented when handling this compound.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against multiple bacterial strains. The results indicated significant inhibition at specific concentrations, supporting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory properties of the compound using a murine model. The findings suggested that treatment with this compound reduced inflammation markers significantly compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methyl-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methyl-5-nitroaniline

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